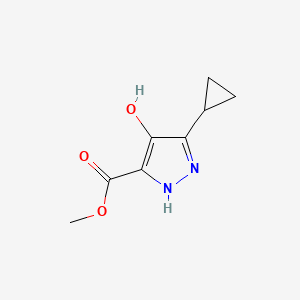
Methyl 5-cyclopropyl-4-hydroxy-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-cyclopropyl-4-hydroxy-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyclopropyl-4-hydroxy-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the acid-catalyzed transamination of diethyl (dimethylamino)methylene malonate with arylhydrazines, followed by base-catalyzed cyclization of the intermediate hydrazones . Another approach involves the acylation of hydrazines with methyl malonyl chloride, followed by cyclization with tert-butoxy-bis(dimethylamino)methane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of pyrazole synthesis, such as the use of efficient catalysts and scalable reaction conditions, can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyclopropyl-4-hydroxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 5-cyclopropyl-4-hydroxy-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 5-cyclopropyl-4-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate: Similar in structure but with a methyl group instead of a cyclopropyl group.
5-Amino-pyrazoles: These compounds are also pyrazole derivatives with an amino group, used in various synthetic applications.
Uniqueness
Methyl 5-cyclopropyl-4-hydroxy-1H-pyrazole-3-carboxylate is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to other pyrazole derivatives
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
methyl 3-cyclopropyl-4-hydroxy-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-13-8(12)6-7(11)5(9-10-6)4-2-3-4/h4,11H,2-3H2,1H3,(H,9,10) |
InChI Key |
NXLNIFYXCKAXQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NN1)C2CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















